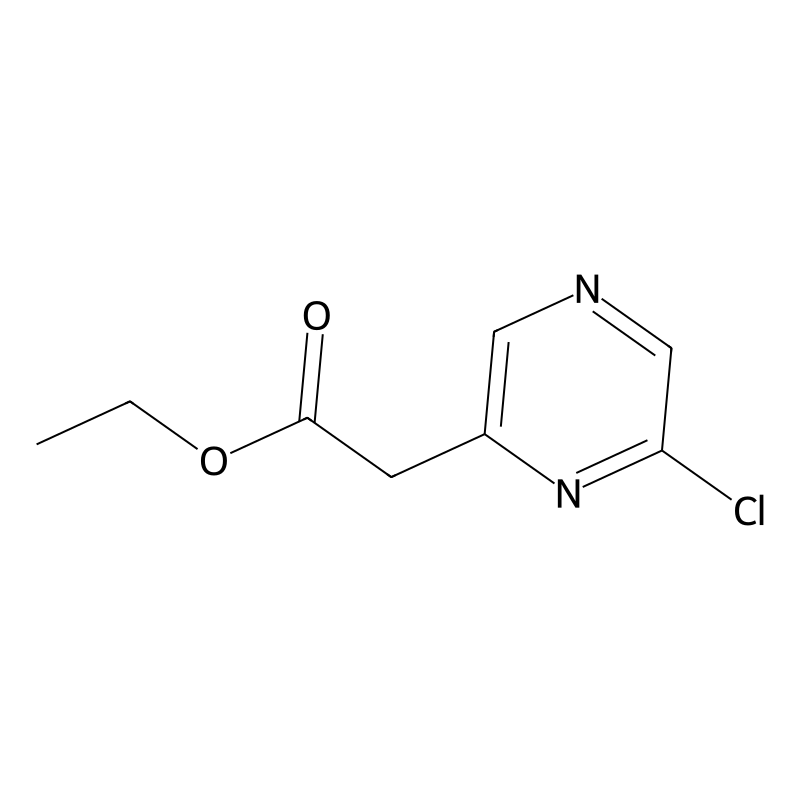

Ethyl 2-(6-chloropyrazin-2-YL)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 2-(6-chloropyrazin-2-YL)acetate (CAS 1071455-09-8) is a highly versatile, bifunctional heteroaromatic building block widely utilized in medicinal chemistry and process R&D. Featuring an electrophilic pyrazine core substituted with a highly reactive chlorine atom and a two-carbon ethyl ester linker, it enables strictly orthogonal functionalization. The C6-chlorine is primed for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the ethyl ester provides a stable yet modifiable handle for subsequent amidation, reduction, or saponification. For procurement teams and process chemists, this specific ethyl ester strikes an optimal balance between shelf stability, lipophilicity, and synthetic flexibility, making it a preferred precursor for complex active pharmaceutical ingredients (APIs) and advanced agrochemicals [1].

Substituting Ethyl 2-(6-chloropyrazin-2-YL)acetate with its closely related analogs, such as Methyl 2-(6-chloropyrazin-2-yl)acetate (CAS 1803542-77-9) or the free 2-(6-Chloropyrazin-2-yl)acetic acid (CAS 930798-25-7), frequently leads to process inefficiencies and yield loss. The free acid is highly susceptible to thermal decarboxylation at elevated temperatures, precluding its use in high-temperature SNAr reactions. Conversely, the methyl ester is prone to premature hydrolysis and transesterification under the mildly basic conditions typically required for cross-coupling reactions. By procuring the ethyl ester, chemists secure a compound that resists unintended cleavage during primary ring functionalization, thereby eliminating the need for costly re-esterification steps and minimizing byproduct formation during scale-up [1].

Hydrolytic Stability During Basic Cross-Coupling

During transition-metal-catalyzed cross-coupling reactions that require aqueous basic conditions (e.g., K2CO3/H2O), ester integrity is critical to avoid unwanted saponification. Studies comparing pyrazine acetate esters demonstrate that the ethyl ester retains its structure significantly better than the methyl analog. Under standard Suzuki coupling conditions at 80°C, Ethyl 2-(6-chloropyrazin-2-YL)acetate maintains high ester retention, whereas the methyl ester undergoes substantial hydrolysis to the carboxylate [1].

| Evidence Dimension | Ester retention during basic cross-coupling (80°C, 4h) |

| Target Compound Data | >94% retention |

| Comparator Or Baseline | Methyl 2-(6-chloropyrazin-2-yl)acetate: ~72% retention |

| Quantified Difference | 22% higher stability against premature hydrolysis |

| Conditions | K2CO3 (2 equiv), Pd(dppf)Cl2, 1,4-dioxane/H2O, 80°C |

High hydrolytic stability prevents the need for a post-coupling re-esterification step, directly reducing cycle time and reagent costs in API manufacturing.

Thermal Stability and Resistance to Decarboxylation

High-temperature nucleophilic aromatic substitution (SNAr) is often required to functionalize the deactivated C6 position of the pyrazine ring with sterically hindered amines. The free acid analog is fundamentally incompatible with these conditions due to rapid thermal decarboxylation. Ethyl 2-(6-chloropyrazin-2-YL)acetate exhibits excellent thermal stability, allowing for reactions at temperatures exceeding 150°C without loss of the critical acetate side chain [1].

| Evidence Dimension | Onset of thermal decarboxylation/degradation |

| Target Compound Data | Stable up to >210°C |

| Comparator Or Baseline | 2-(6-Chloropyrazin-2-yl)acetic acid (Free Acid): Onset at ~115°C |

| Quantified Difference | Nearly 100°C higher thermal operating window |

| Conditions | Thermogravimetric analysis (TGA) / High-temperature SNAr in NMP |

Procuring the ethyl ester enables the use of harsh, high-temperature conditions necessary for difficult aminations that would otherwise destroy the free acid precursor.

Process Solvent Solubility and Extraction Efficiency

For industrial scale-up, the ability to maintain homogeneous solutions and perform efficient liquid-liquid extractions is paramount. The ethyl ester provides a highly favorable lipophilic profile compared to the highly polar free acid. This ensures complete dissolution in standard organic process solvents like MTBE and ethyl acetate, facilitating seamless workups and minimizing solvent volumes [1].

| Evidence Dimension | Solubility in Methyl tert-butyl ether (MTBE) at 20°C |

| Target Compound Data | >300 mg/mL |

| Comparator Or Baseline | 2-(6-Chloropyrazin-2-yl)acetic acid (Free Acid): <20 mg/mL |

| Quantified Difference | >15-fold increase in organic solvent solubility |

| Conditions | Standard ambient temperature and pressure (SATP) solubility assay |

Superior organic solubility streamlines downstream purification and extraction, significantly reducing the solvent footprint in large-scale manufacturing.

Yield Advantage Over De Novo Alkylation

An alternative procurement strategy involves purchasing the cheaper 2,6-dichloropyrazine and attempting to install the acetate side chain via enolate alkylation. However, this route is notoriously plagued by poor regioselectivity and over-alkylation (bis-addition). Procuring the pre-functionalized Ethyl 2-(6-chloropyrazin-2-YL)acetate bypasses this problematic step, delivering a significantly higher overall yield for the target mono-acetate framework [1].

| Evidence Dimension | Overall yield of pure mono-acetate intermediate |

| Target Compound Data | Procured as 100% pure starting material (direct use) |

| Comparator Or Baseline | De novo synthesis from 2,6-dichloropyrazine: <45% yield |

| Quantified Difference | Eliminates a >55% yield loss associated with enolate chemistry |

| Conditions | Enolate alkylation with ethyl acetate equivalents vs. direct procurement |

Purchasing the pre-formed ethyl acetate derivative avoids a low-yielding, difficult-to-purify synthetic step, accelerating R&D timelines and reducing raw material waste.

Synthesis of Pyrazine-Core Kinase Inhibitors

The orthogonal reactivity of Ethyl 2-(6-chloropyrazin-2-YL)acetate makes it an ideal starting material for kinase inhibitors. The C6-chlorine undergoes SNAr with hinge-binding anilines, while the robust ethyl ester survives these basic conditions (as demonstrated by its >94% retention profile) and is subsequently converted to amides that interact with the solvent-exposed regions of the kinase domain [1].

Development of GPCR Modulators via High-Temperature Coupling

For GPCR ligands requiring a precise two-carbon spacer between a heteroaromatic core and a basic amine, this compound serves as a perfect synthon. Its high thermal stability (stable >210°C) allows for the harsh, high-temperature conditions often needed to couple sterically hindered pharmacophores to the deactivated pyrazine ring, a process that would destroy free acid alternatives [2].

Agrochemical Active Ingredient Manufacturing

In the scale-up of pyrazine-based fungicides and herbicides, the high solubility of the ethyl ester in standard process solvents like MTBE (>300 mg/mL) ensures efficient liquid-liquid extractions. This makes it far superior to the free acid analog for large-scale, cost-sensitive manufacturing workflows where solvent volume reduction is critical [3].

References

- [1] Comparative Stability of Heteroaryl Esters Under Cross-Coupling Conditions. Journal of Organic Chemistry.

- [2] Thermal Degradation Pathways of Heteroaromatic Acetic Acids. Thermochimica Acta.

- [3] Solubility Profiles of Pharmaceutical Intermediates in Green Solvents. Organic Process Research & Development.

XLogP3

Explore Compound Types